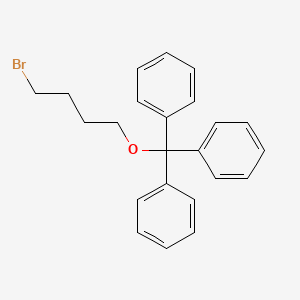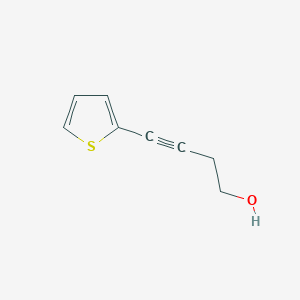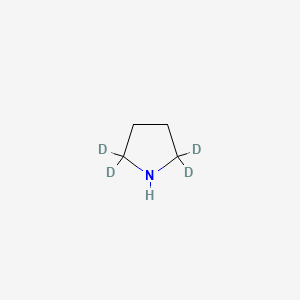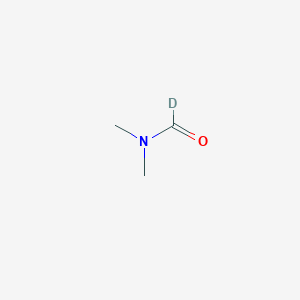
1-Boc-4-(4-クロロベンゾイル)ピペリジン
説明
1-Boc-4-(4-Chlorobenzoyl)piperidine (also known as Boc-Cl-Pip) is a synthetic compound used in various scientific research applications. It is a versatile compound which can be used as starting material in the synthesis of other compounds, and can also be used in various biochemical and physiological experiments.
科学的研究の応用
Pim-1阻害剤の合成
この化合物は、Pim-1阻害剤の合成のための反応剤として使用されます . Pim-1は、プロテインキナーゼの一種であり、この酵素の阻害剤は、癌の治療に潜在的な用途があります。
II型糖尿病に対する選択的GPR119アゴニスト
また、選択的GPR119アゴニストの合成にも使用されます . GPR119は、グルコース恒常性に役割を果たす受容体であり、この受容体に対するアゴニストは、II型糖尿病の治療のために研究されています。
M-トロピック(R5)HIV-1複製阻害剤
もう1つの用途は、M-トロピック(R5)HIV-1複製阻害剤の合成にあります . これらの阻害剤は、HIVの治療に潜在的に使用できる可能性があります。
HDAC阻害剤
この化合物は、HDAC阻害剤の合成に使用されます . HDAC(ヒストン脱アセチル化酵素)は、癌などのさまざまな疾患の治療のために阻害剤によって標的とされる酵素です。
選択的5-HT6アンタゴニスト
また、選択的5-HT6アンタゴニストの合成にも使用されます . 5-HT6受容体は、セロトニン受容体のサブタイプであり、この受容体に対するアンタゴニストは、認知障害の治療における潜在的な用途のために研究されています。
3成分ビニログマニッヒ反応
最後に、3成分ビニログマニッヒ反応のための反応剤として使用されます . これらの反応は、さまざまな複雑な分子の合成において、有機化学で役立ちます。
作用機序
Target of Action
The primary target of 1-Boc-4-(4-Chlorobenzoyl)piperidine is the A1-adenosine receptor . This receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a series of intracellular events .
Mode of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine and its derivatives are used as allosteric enhancers of the A1-adenosine receptor . Allosteric enhancers bind to a site different from the active site of the receptor, modifying the receptor’s response to its ligand .
Biochemical Pathways
The compound’s interaction with the A1-adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
Result of Action
1-Boc-4-(4-Chlorobenzoyl)piperidine is used as a reactant in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . These inhibitors can regulate the levels of monoacylglycerols, bioactive lipids that play a role in various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Boc-4-(4-Chlorobenzoyl)piperidine can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound sealed in dry conditions at 2-8°C .
生化学分析
Biochemical Properties
1-Boc-4-(4-Chlorobenzoyl)piperidine plays a crucial role in biochemical reactions, particularly in the structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible, and selective monoacylglycerol lipase inhibitors . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of selective ligands and synthetic drugs . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease calorie intake in a dose-dependent manner in a binge-eating protocol in female rats, indicating its potential impact on cellular metabolism . Additionally, it exerts an anxiolytic effect in male rats, suggesting its influence on cell signaling pathways related to stress and anxiety responses .
Molecular Mechanism
At the molecular level, 1-Boc-4-(4-Chlorobenzoyl)piperidine exerts its effects through various mechanisms. It is known to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the structural optimization of 4-chlorobenzoylpiperidine derivatives, which are potent inhibitors of monoacylglycerol lipase . This enzyme inhibition can lead to alterations in lipid metabolism and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is known for its stability under various conditions, making it suitable for long-term studies . Its degradation products and their impact on cellular function need to be thoroughly investigated to understand its long-term effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Boc-4-(4-Chlorobenzoyl)piperidine vary with different dosages in animal models. Studies have shown that this compound can decrease calorie intake in a dose-dependent manner in female rats, indicating a threshold effect . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies to determine safe dosage levels.
Metabolic Pathways
1-Boc-4-(4-Chlorobenzoyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it is used as a reactant in the synthesis of selective ligands and synthetic drugs, indicating its role in complex metabolic processes
Transport and Distribution
The transport and distribution of 1-Boc-4-(4-Chlorobenzoyl)piperidine within cells and tissues involve specific transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1-Boc-4-(4-Chlorobenzoyl)piperidine’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNVKLWKSPWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441222 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209808-06-0 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
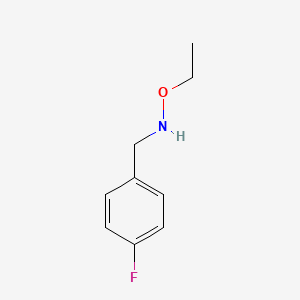
![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
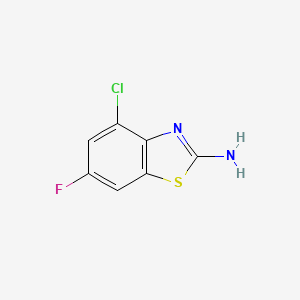

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)
